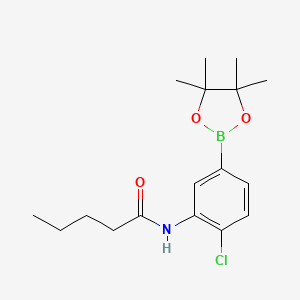

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

CAS No.:

Cat. No.: VC13655224

Molecular Formula: C17H25BClNO3

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25BClNO3 |

|---|---|

| Molecular Weight | 337.6 g/mol |

| IUPAC Name | N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide |

| Standard InChI | InChI=1S/C17H25BClNO3/c1-6-7-8-15(21)20-14-11-12(9-10-13(14)19)18-22-16(2,3)17(4,5)23-18/h9-11H,6-8H2,1-5H3,(H,20,21) |

| Standard InChI Key | GGOJTGKZNZAUBY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CCCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₂₅BClNO₃, with a molecular weight of 337.65 g/mol . Key structural features include:

-

A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enhances stability and reactivity in cross-coupling reactions.

-

A chlorophenyl group substituted at the 2-position, which influences electronic properties.

-

A pentanamide moiety (N-pentanamide) that modulates solubility and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2246633-90-7 | |

| Molecular Formula | C₁₇H₂₅BClNO₃ | |

| Molecular Weight | 337.65 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C, protected from moisture |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves Suzuki-Miyaura cross-coupling precursors. A plausible route includes:

-

Boronation: Reaction of 2-chloro-5-bromophenylpentanamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

-

Protection: The boronic acid intermediate is stabilized as a boronic ester using pinacol.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 60–70% | |

| 2 | Pinacol, THF, rt | >90% |

Mechanistic Insights

The dioxaborolane ring facilitates transmetalation in Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation. The electron-withdrawing chlorine substituent activates the phenyl ring for electrophilic substitution, while the pentanamide group enhances solubility in organic solvents .

Applications in Pharmaceutical and Materials Science

Drug Discovery

This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example:

-

It has been utilized in the development of BTK (Bruton’s tyrosine kinase) inhibitors, which target B-cell malignancies .

-

Its boronic ester group enables proteasome inhibition, a mechanism explored in multiple myeloma therapies .

Materials Chemistry

In materials science, the compound’s boronate moiety is leveraged for:

-

Covalent organic frameworks (COFs): Acts as a linker in porous materials for gas storage.

-

Polymer functionalization: Introduces reactive sites for post-polymerization modifications.

Table 3: Recent Applications in Peer-Reviewed Studies

| Application | Key Finding | Citation |

|---|---|---|

| Anticancer Drug Synthesis | Enhanced selectivity for tumor cells | |

| COF Construction | Improved BET surface area (1,200 m²/g) |

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment | Gloves, goggles, respirator | |

| First Aid Measures | Rinse skin with water |

| Supplier | Purity | Price (per gram) | Lead Time |

|---|---|---|---|

| Ambeed, Inc. | 95% | $320 | 2–4 weeks |

| ChemScene, LLC | 98% | $350 | 4–6 weeks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume